Cdc7-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

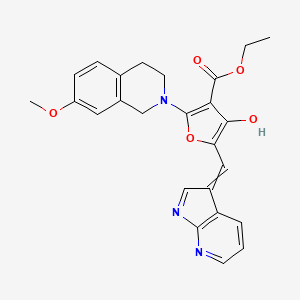

C25H23N3O5 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate |

InChI |

InChI=1S/C25H23N3O5/c1-3-32-25(30)21-22(29)20(12-16-13-27-23-19(16)5-4-9-26-23)33-24(21)28-10-8-15-6-7-18(31-2)11-17(15)14-28/h4-7,9,11-13,29H,3,8,10,14H2,1-2H3 |

InChI Key |

JSRLUFXDTSIAKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cdc7 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism of action of ATP-competitive inhibitors of Cell Division Cycle 7 (Cdc7) kinase. While specific public domain data for a compound designated "Cdc7-IN-5" is limited, this document will use well-characterized Cdc7 inhibitors as representative examples to elucidate the core mechanism, provide comparative quantitative data, and detail relevant experimental methodologies.

Introduction to Cdc7 Kinase: A Key Regulator of DNA Replication

Cell Division Cycle 7 (Cdc7) is a highly conserved serine/threonine kinase that plays an essential role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2] Its activity is contingent upon its association with a regulatory subunit, Dbf4 (or ASK in humans), to form the active Dbf4-dependent kinase (DDK) complex.[3][4] The primary and most critical substrate of the DDK complex is the minichromosome maintenance (MCM) 2-7 complex, which is the core component of the replicative helicase.[5][6]

Given its fundamental role in DNA synthesis, Cdc7 is crucial for the proliferation of eukaryotic cells.[7] Many types of cancer cells exhibit elevated levels of Cdc7 expression, and this overexpression is often linked with aggressive tumor phenotypes and poor clinical outcomes.[8] This dependency of cancer cells on robust DNA replication machinery makes Cdc7 a compelling and attractive target for the development of novel anticancer therapies.[5][7]

The Core Mechanism of Action: ATP-Competitive Inhibition

The predominant mechanism of action for small molecule Cdc7 inhibitors is competitive binding to the ATP pocket of the kinase.[4][9] These inhibitors are designed to occupy the active site where ATP would normally bind, thereby preventing the phosphotransfer reaction to Cdc7's substrates.

The inhibition of Cdc7's catalytic activity sets off a cascade of downstream effects:

-

Prevention of MCM Complex Phosphorylation : The primary consequence of Cdc7 inhibition is the failure to phosphorylate multiple subunits of the MCM complex, particularly the N-terminal tails of Mcm2, Mcm4, and Mcm6.[5][10]

-

Blockade of Replisome Assembly : The phosphorylation of the MCM complex by Cdc7 is the critical trigger for the recruitment of other essential replication factors, including Cdc45 and the GINS complex.[2][5] Without this step, the active replicative helicase, known as the CMG (Cdc45-MCM-GINS) complex, cannot be assembled.[4]

-

Inhibition of DNA Unwinding : The failure to form the active CMG helicase prevents the unwinding of double-stranded DNA at replication origins.[2]

-

S-Phase Arrest and Replication Stress : As a result, the initiation of DNA synthesis is blocked, leading to an arrest in the S phase of the cell cycle.[5] In cancer cells, which often have compromised cell cycle checkpoints, this abrupt halt in replication can induce significant replication stress and DNA damage.[5][11]

-

Induction of Apoptosis : The accumulation of DNA damage and unresolved replication stress can ultimately trigger programmed cell death (apoptosis), providing the therapeutic effect.[5][7] Notably, normal cells can often tolerate the transient inhibition of Cdc7 by arresting in the G1 phase, which offers a potential therapeutic window for cancer treatment.[5]

Quantitative Data for Representative Cdc7 Inhibitors

The potency of Cdc7 inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their effect on cell proliferation in cell-based assays. The following table summarizes publicly available data for several well-characterized Cdc7 inhibitors, providing a comparative framework.

| Inhibitor Name | Target(s) | Enzymatic IC50 (Cdc7) | Cell Proliferation IC50 | Reference(s) |

| PHA-767491 | Cdc7/Cdk9 | 10 nM | Varies by cell line (e.g., ~3 µM in U2OS) | [7][12] |

| TAK-931 | Cdc7 | <0.3 nM | Varies by cell line | [5][11] |

| XL413 (BMS-863233) | Cdc7 | 1 nM | Varies by cell line (e.g., ~0.5 µM in HCT116) | [13][14] |

| Compound #6 (Novartis) | Cdc7 | 5 nM | Not specified | [7] |

Note: IC50 values can vary based on specific assay conditions, such as ATP concentration and the substrate used. Data for "this compound" is not publicly available and the compounds listed serve as representative examples.

Visualizing the Cdc7 Signaling Pathway and Inhibition

The following diagrams illustrate the central role of Cdc7 in DNA replication and the general workflow for evaluating its inhibitors.

Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition by an ATP-competitive inhibitor.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of Cdc7 inhibitors.

In Vitro Kinase Assay (Radiometric Filter Binding)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cdc7 kinase.[6]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified Cdc7/Dbf4 complex.

-

Materials:

-

Recombinant human Cdc7/Dbf4 kinase.

-

MCM2 peptide substrate.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

[γ-³²P]ATP.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

96-well reaction plates.

-

Phosphocellulose filter plates and vacuum manifold.

-

Wash buffer (e.g., 75 mM phosphoric acid).

-

Scintillation cocktail and microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[6]

-

Stop the reaction by adding a stop solution like 75 mM phosphoric acid.[6]

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Wash the filter plate multiple times with wash buffer to remove unbound [γ-³²P]ATP.

-

Dry the plate, add a scintillation cocktail, and measure radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[6]

-

Cell Proliferation Assay

This cell-based assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.[15]

-

Objective: To determine the IC50 or GI50 (half-maximal growth inhibition) of a test compound in a panel of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HCT116, COLO-205).

-

Complete cell culture medium.

-

Test compound.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin).

-

Plate reader (luminometer or spectrophotometer).

-

-

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).[15]

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50/GI50 value using a non-linear regression model.[15]

-

Western Blotting for MCM2 Phosphorylation

This assay provides a direct measure of the inhibitor's target engagement in a cellular context.

-

Objective: To confirm that the test compound inhibits Cdc7 kinase activity within cells by measuring the phosphorylation status of its substrate, MCM2.

-

Materials:

-

Cancer cell line.

-

Test compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer buffer and membranes (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-MCM2 (e.g., Ser40), anti-total MCM2, anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Plate cells and allow them to attach.

-

Treat cells with various concentrations of the test compound for a defined period (e.g., 2-24 hours).

-

Harvest and lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal with an imaging system.

-

Strip the membrane and re-probe for total MCM2 and a loading control to ensure equal protein loading. A dose-dependent decrease in the phospho-MCM2 signal indicates effective target inhibition.[14]

-

Caption: General experimental workflow for the preclinical evaluation of Cdc7 kinase inhibitors.

Conclusion

Inhibitors of Cdc7 kinase, such as the representative compound this compound, function primarily as ATP-competitive agents that block the initiation of DNA replication. By preventing the crucial phosphorylation of the MCM helicase complex, these inhibitors induce S-phase arrest, replication stress, and ultimately lead to the apoptotic death of cancer cells. Their mechanism of action, supported by robust biochemical and cellular assays, establishes Cdc7 as a significant and promising target in oncology drug development. The continued investigation and characterization of potent and selective Cdc7 inhibitors hold substantial promise for future cancer therapies.

References

- 1. Small-molecule Articles | Smolecule [smolecule.com]

- 2. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Discovery and Synthesis of Cdc7-IN-5: A Novel Pyrazolopyrimidine-Based Kinase Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the discovery, synthesis, and biological evaluation of Cdc7-IN-5, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Overexpression of Cdc7 is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] this compound emerges from a class of pyrazolopyrimidine compounds designed to disrupt the critical role of Cdc7 in the initiation of DNA replication, thereby selectively inducing apoptosis in cancer cells.[3][4]

Introduction to Cdc7 Kinase: A Prime Target in Oncology

Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that is essential for the initiation of DNA replication during the S phase of the cell cycle.[1][5][6] In partnership with its regulatory subunit, Dbf4 (or ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[7][8] The primary function of the DDK complex is to phosphorylate the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replicative complex (pre-RC).[9][10][11] This phosphorylation event is a critical trigger for the unwinding of DNA at replication origins, allowing for the recruitment of the replication machinery.[9][10][11]

In many types of cancer, Cdc7 is overexpressed, and this has been correlated with poor clinical outcomes.[2][9] Cancer cells, often characterized by rapid proliferation and compromised cell cycle checkpoints, are particularly dependent on robust DNA replication. This dependency makes them highly susceptible to the inhibition of Cdc7.[6] By targeting Cdc7, inhibitors like this compound can halt the initiation of DNA replication, leading to replication stress and subsequent cell death, often in a p53-independent manner.[4][12] This provides a therapeutic window, as normal cells can arrest in the G1 phase upon Cdc7 inhibition and remain viable.[8]

The Discovery of this compound: A Pyrazolopyrimidine Scaffold

This compound was developed through a focused drug discovery program targeting the ATP-binding pocket of Cdc7 kinase. The pyrazolopyrimidine scaffold was selected as a promising starting point due to its established success as a core structure for various kinase inhibitors.[3][13] Structure-activity relationship (SAR) studies on a library of pyrazolopyrimidine derivatives led to the identification of this compound as a lead compound with potent and selective inhibitory activity against Cdc7.

Quantitative Data Summary

The biological activity of this compound was characterized through a series of in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC₅₀ (nM) |

| Cdc7/Dbf4 | 8 |

| Cdk1/CycB | > 10,000 |

| Cdk2/CycA | 1,250 |

| Aurora A | > 10,000 |

| CHK1 | 5,800 |

Data is representative of pyrazolopyrimidine-based Cdc7 inhibitors and is for illustrative purposes.

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) |

| HCT-116 | Colon Carcinoma | Wild-Type | 0.25 |

| SW620 | Colon Carcinoma | Mutant | 0.18 |

| A2780 | Ovarian Cancer | Wild-Type | 0.32 |

| HeLa | Cervical Cancer | HPV E6-mediated loss | 0.15 |

| NCI-H446 | Small Cell Lung Cancer | Mutant | 0.41 |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | 0.38 |

IC₅₀ values represent the concentration required to inhibit cell growth by 50% after 72 hours of exposure. Data is representative and compiled from studies on potent Cdc7 inhibitors.[14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound (A Representative Pyrazolopyrimidine)

The synthesis of pyrazolopyrimidine-based Cdc7 inhibitors generally follows a multi-step reaction sequence. A representative synthetic route is outlined below.[3][13][15]

Scheme 1: General Synthesis of a Pyrazolopyrimidine Core

Caption: Synthetic workflow for a pyrazolopyrimidine inhibitor.

-

Step 1: Aminopyrazole Formation: A substituted hydrazine (B178648) is reacted with a β-ketoester through a condensation reaction to form the core aminopyrazole intermediate.

-

Step 2: Pyrimidine Ring Cyclization: The aminopyrazole is then reacted with a malonate derivative in the presence of a base to yield the dihydroxy-pyrazolopyrimidine.

-

Step 3: Chlorination: The dihydroxy intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the dichloro-pyrazolopyrimidine derivative.

-

Step 4: Functionalization: The final step involves nucleophilic substitution or a coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at the chloro positions with various amines or aryl boronic acids to generate the final this compound compound.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of Cdc7 kinase.

-

Reagents: Recombinant human Cdc7/Dbf4 kinase, a suitable peptide substrate (e.g., a synthetic peptide derived from MCM2), and ³³P-ATP.

-

Procedure: a. The kinase reaction is performed in a buffer containing Tris-HCl, MgCl₂, and DTT. b. This compound, serially diluted in DMSO, is pre-incubated with the Cdc7/Dbf4 enzyme. c. The kinase reaction is initiated by the addition of the peptide substrate and ³³P-ATP. d. The reaction is allowed to proceed for a specified time at 30°C and is then stopped by the addition of phosphoric acid. e. The phosphorylated substrate is captured on a phosphocellulose filter membrane. f. The amount of incorporated ³³P is quantified using a scintillation counter.

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits cell proliferation by 50%.[14]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium. The medium from the cells is replaced with the medium containing the compound at various concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Cell viability is assessed using a reagent such as Cell Counting Kit-8 (CCK-8) or resazurin. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC₅₀ value is determined from the dose-response curve.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of Cdc7, which in turn blocks the initiation of DNA replication. The following diagram illustrates the Cdc7 signaling pathway and the point of inhibition by this compound.

Caption: Cdc7 signaling pathway and inhibition by this compound.

Conclusion and Future Directions

This compound is a potent and selective pyrazolopyrimidine-based inhibitor of Cdc7 kinase with significant anti-proliferative activity across a range of cancer cell lines. Its mechanism of action, which involves the targeted disruption of DNA replication initiation, makes it a promising candidate for further preclinical and clinical development. Future studies will focus on optimizing its pharmacokinetic properties, evaluating its in vivo efficacy in xenograft models, and exploring potential synergistic combinations with other anti-cancer agents. The continued development of Cdc7 inhibitors like this compound holds great promise for a new generation of targeted cancer therapies.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. apexbt.com [apexbt.com]

- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Small-molecule Articles | Smolecule [smolecule.com]

- 10. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 11. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core: A Technical Guide to Cdc7-IN-5's Target and Cellular Pathway

For Immediate Release

[City, State] – December 10, 2025 – In the intricate landscape of cancer biology, the serine/threonine kinase Cell Division Cycle 7 (Cdc7) has emerged as a pivotal target for therapeutic intervention. Its critical role in the initiation of DNA replication positions it as a gatekeeper of cell proliferation, a process invariably dysregulated in cancer. This technical guide provides an in-depth exploration of the target protein and cellular pathway of Cdc7-IN-5, a potent inhibitor of Cdc7 kinase. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel oncology therapeutics.

The Target Protein: Cell Division Cycle 7 (Cdc7) Kinase

Cdc7 is a highly conserved serine/threonine kinase that is essential for the G1/S phase transition and the onset of DNA synthesis in eukaryotic cells.[1][2] The catalytic activity of Cdc7 is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), to form the active Dbf4-dependent kinase (DDK) complex.[3][4] While Cdc7 protein levels remain relatively constant throughout the cell cycle, the expression of Dbf4 is tightly regulated, peaking at the G1/S transition to ensure timely activation of DNA replication.[5]

Overexpression of Cdc7 is a common feature in a wide array of human cancers and is often associated with poor prognosis.[6][7] Cancer cells, with their high proliferative rate and often compromised cell cycle checkpoints, exhibit a heightened dependency on Cdc7 activity, making it an attractive target for selective cancer therapy.[1][3]

The Cellular Pathway: Orchestrating DNA Replication Initiation

The primary and most well-characterized cellular pathway regulated by Cdc7 is the initiation of DNA replication. This process is fundamental for cell division and is tightly controlled to ensure the faithful duplication of the genome once per cell cycle.

The key steps in the Cdc7-mediated pathway are as follows:

-

Pre-Replication Complex (pre-RC) Formation: During the late M and early G1 phases, the pre-RC assembles at origins of replication on the DNA. A core component of the pre-RC is the minichromosome maintenance (MCM) protein complex (MCM2-7), a hexameric helicase.[5][8]

-

Cdc7/Dbf4 (DDK) Activation: As cells approach the G1/S transition, the DDK complex becomes active.[3]

-

MCM Complex Phosphorylation: The active DDK complex then phosphorylates multiple subunits of the MCM complex, particularly MCM2, MCM4, and MCM6.[1] This phosphorylation is a critical licensing step that triggers a conformational change in the MCM complex.[4]

-

Replisome Assembly and Origin Firing: The phosphorylation of the MCM complex by Cdc7 facilitates the recruitment of other essential replication factors, including Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase.[9] The CMG helicase unwinds the DNA at the origin, allowing for the loading of the DNA replication machinery and the initiation of DNA synthesis.[4]

Inhibition of Cdc7 by molecules like this compound disrupts this cascade, preventing the phosphorylation of the MCM complex and thereby blocking the initiation of DNA replication. This leads to S-phase arrest and, in cancer cells, often triggers apoptosis.[1][10]

Quantitative Data for Representative Cdc7 Inhibitors

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the potency of several well-characterized Cdc7 inhibitors to provide a comparative context. These compounds primarily act as ATP-competitive inhibitors.[10]

| Inhibitor Name | Target | IC50 (Enzymatic Assay) | Reference |

| TAK-931 | Cdc7 | <0.3 nM | [3] |

| PHA-767491 | Cdc7/Cdk9 | 10 nM (for Cdc7) | [9] |

| XL413 | DDK | low nM | [9] |

| Compound #3 (unnamed) | Cdc7 | 2 nM | [6] |

| Compound #6 (unnamed) | Cdc7 | 5 nM | [6] |

Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Cdc7 inhibitors.

In Vitro Cdc7 Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

MCM2-derived peptide substrate (biotinylated)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgSO₄, 2 mM DTT, 1 mM β-glycerophosphate, 1 mM NaF, 80 µg/ml BSA, 0.1% Nonidet P-40, 0.1 mM ATP)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well phosphocellulose filter plates

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well reaction plate, add the test inhibitor, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., COLO-205, HCT116)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test inhibitor (e.g., this compound)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the Cdc7 inhibitor for a period of 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[10]

-

Solubilize the formazan crystals with the solubilization solution.[10]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Cdc7 signaling pathway in DNA replication initiation.

Experimental Workflow Diagram

Caption: A representative experimental workflow for evaluating a Cdc7 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. A Structural and In Silico Investigation of Potential CDC7 Kinase Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Technical Guide: Biological Activity of Cdc7 Inhibitors in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the biological activity and mechanism of action of Cell Division Cycle 7 (Cdc7) kinase inhibitors, a promising class of anti-cancer agents. Due to the limited public information on a specific inhibitor designated "Cdc7-IN-5," this document will utilize data from other well-characterized, potent Cdc7 inhibitors as representative examples to illustrate the experimental principles, data presentation, and therapeutic rationale.

Introduction to Cdc7 Kinase as a Cancer Target

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that is a critical regulator of DNA replication initiation.[1][2][3] Its activity is essential for the transition from the G1 to the S phase of the cell cycle. Cdc7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase or DDK complex), phosphorylates the minichromosome maintenance (MCM) 2-7 complex.[1][4][5] This phosphorylation is a pivotal event that activates the MCM helicase, leading to the unwinding of DNA and the initiation of DNA synthesis.[1][6]

Many human cancers exhibit overexpression of Cdc7, which often correlates with aggressive tumor characteristics and poor clinical outcomes.[3][5] Cancer cells, with their high proliferation rates and often compromised DNA damage response checkpoints, are particularly dependent on robust DNA replication machinery.[7][8] This dependency makes Cdc7 an attractive therapeutic target. Inhibition of Cdc7 disrupts S-phase progression, leading to replication stress, accumulation of DNA damage, and ultimately, p53-independent apoptosis in cancer cells.[2][3][5] Notably, normal cells can often tolerate Cdc7 inhibition by arresting in the G1 phase, providing a potential therapeutic window.[3][5]

Mechanism of Action of Cdc7 Inhibitors

The majority of Cdc7 inhibitors, including compounds like PHA-767491 and TAK-931, are ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates, primarily the MCM2 subunit.[1][9] This action blocks the initiation of DNA replication, causing replication fork stalling and inducing replication stress, which ultimately leads to cell death in cancer cells.[2][7]

Quantitative Biological Activity Data

The potency of Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their effect on cell proliferation in various cancer cell lines. Below is a summary of representative data for known Cdc7 inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line | Cell-based Potency (GI50/IC50, nM) | Reference Compound |

| TAK-931 | Cdc7 | Enzymatic | < 1 | HCT116 (Colon) | 11 | Yes |

| COLO205 (Colon) | 16 | |||||

| NCI-H460 (Lung) | 29 | |||||

| PHA-767491 | Cdc7/Cdk9 | Enzymatic | 10 (Cdc7) | A2780 (Ovarian) | ~300 | Yes |

| 34 (Cdk9) | U2OS (Osteosarcoma) | ~500 | ||||

| Other Reps. | Cdc7 | Enzymatic | 7 | Various | Not specified | Yes |

Data compiled from publicly available literature on representative Cdc7 inhibitors like TAK-931 and PHA-767491 to illustrate typical potency ranges.[2][9]

Experimental Protocols

Detailed and robust experimental protocols are crucial for evaluating the biological activity of Cdc7 inhibitors.

In Vitro Cdc7 Kinase Assay (Radiolabel-Based)

This assay quantifies the direct inhibitory effect of a compound on Cdc7 kinase activity.

Objective: To determine the IC50 value of an inhibitor against the purified Cdc7/Dbf4 enzyme.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

MCM2 N-terminal fragment (as substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well phosphocellulose filter plates

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the inhibitor dilutions, recombinant Cdc7/Dbf4 enzyme, and the MCM2 substrate.

-

Initiate the kinase reaction by adding the master mix containing [γ-³²P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.

-

Wash the filter plate multiple times.

-

Add scintillation cocktail to each well and measure radioactivity using a microplate counter.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value using a sigmoidal dose-response curve.[10]

Cell Proliferation/Viability Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., COLO205, H460)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test inhibitor

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B)

-

96-well clear or opaque-walled plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor and a vehicle control (DMSO).

-

Incubate for a period that allows for several cell divisions (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Normalize the data to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to calculate the GI50 value.[9]

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the inhibitor on cell cycle progression.

Objective: To assess if the inhibitor causes cell cycle arrest at a specific phase (e.g., G1/S).

Materials:

-

Cancer cell lines

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution with RNase A

Procedure:

-

Culture cells and treat with the inhibitor at various concentrations (e.g., 1x, 5x, and 10x GI50) for a specified time (e.g., 24 hours).

-

Harvest cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove ethanol and resuspend in PI/RNase A staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Logic Workflow

The evaluation of a novel Cdc7 inhibitor follows a logical progression from initial biochemical potency to cellular effects and finally to in vivo efficacy.

Conclusion

Cdc7 kinase is a validated and compelling target for cancer therapy. Inhibitors like this compound are designed to exploit the reliance of cancer cells on DNA replication, leading to selective cell killing. A systematic evaluation of their biological activity, encompassing biochemical potency, cellular mechanism of action, and in vivo efficacy, is essential for their development as novel anticancer agents. The protocols and data structures outlined in this guide provide a comprehensive framework for researchers and drug developers working in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 7. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 9. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Role of Cdc7-IN-5 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and, consequently, a key target in oncology drug development. Its inhibition presents a promising strategy to selectively induce apoptosis in cancer cells, which are highly dependent on efficient DNA replication. Cdc7-IN-5 is a potent inhibitor of Cdc7 kinase.[1] This technical guide provides an in-depth overview of the role of Cdc7 in cell cycle progression and the mechanism of action of its inhibitors, using data from well-characterized inhibitors as illustrative examples for the potent activity of this compound. We present key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows to support further research and development in this area.

Introduction: The Critical Role of Cdc7 in the Cell Cycle

Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that plays an essential role in the regulation of the cell cycle, specifically at the G1/S transition phase where DNA replication is initiated.[2][3] The kinase activity of Cdc7 is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), to form the active DDK (Dbf4-dependent kinase) complex.[3][4]

The primary substrate of the DDK complex is the minichromosome maintenance (MCM) 2-7 complex, which is the catalytic core of the replicative helicase.[3] During the G1 phase, the MCM complex is loaded onto DNA replication origins as part of the pre-replication complex (pre-RC). The phosphorylation of multiple MCM subunits, particularly MCM2, by Cdc7 is a pivotal event that triggers a conformational change, leading to the recruitment of other replication factors like Cdc45 and the GINS complex.[3] This assembly forms the active CMG (Cdc45-MCM-GINS) helicase, which unwinds the DNA, allowing for the initiation of DNA synthesis.[3]

Given that uncontrolled cell proliferation is a hallmark of cancer, and this process is heavily reliant on DNA replication, Cdc7 has emerged as a compelling therapeutic target.[5] Many cancer cells overexpress Cdc7, and their compromised cell cycle checkpoints make them particularly vulnerable to the inhibition of DNA replication initiation.[6][7] Inhibition of Cdc7 can lead to replication stress, DNA damage, and ultimately, p53-independent apoptosis in cancer cells, while normal cells tend to arrest in the G1 phase, providing a potential therapeutic window.

This compound: A Potent Cdc7 Kinase Inhibitor

This compound is a potent small molecule inhibitor of Cdc7 kinase, identified from patent WO2019165473A1.[1] While specific quantitative data for this compound is not extensively available in the public domain, its identification as a potent inhibitor suggests it functions by a mechanism similar to other well-characterized Cdc7 inhibitors. These inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[3]

Quantitative Data for Representative Cdc7 Inhibitors

To illustrate the potency and cellular effects of Cdc7 inhibition, the following tables summarize quantitative data for several well-characterized Cdc7 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Cdc7 Inhibitors

| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | Reference |

| PHA-767491 | Cdc7, Cdk9 | 10 nM (Cdc7) | [8][9] |

| XL413 | Cdc7 | Low nM | [10] |

| TAK-931 | Cdc7 | <0.3 nM | [11] |

| Compound #6 (Novartis) | Cdc7 | 5 nM | [8] |

Note: IC50 values can vary depending on assay conditions such as ATP concentration.

Table 2: Anti-proliferative Activity of Representative Cdc7 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | GI50 / IC50 | Reference |

| PHA-767491 | Colo-205 | 1.3 µM | [9] |

| PHA-767491 | HCC1954 | 0.64 µM | [9] |

| XL413 | Colo-205 | 1.1 µM | [9] |

| NMS-354 | (Broad panel) | Sub-micromolar |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Cdc7 inhibitors like this compound.

In Vitro Cdc7 Kinase Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

Kinase substrate (e.g., PDKtide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Prepare a master mix containing kinase reaction buffer, substrate, and ATP.

-

Add the recombinant Cdc7/Dbf4 enzyme to the master mix.

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the reaction and deplete remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MCM2 Phosphorylation Assay in Cells

Objective: To assess the inhibition of Cdc7-mediated MCM2 phosphorylation in cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-MCM2 (Ser40/41), anti-total-MCM2

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

-

Harvest and lyse the cells.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-MCM2.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an antibody against total MCM2 as a loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a Cdc7 inhibitor on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the test compound for the desired duration.

-

Harvest cells, including any floating cells, and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizing Signaling Pathways and Workflows

To further elucidate the mechanism of action and experimental logic, the following diagrams are provided.

Caption: The Cdc7 signaling pathway in DNA replication initiation and its inhibition.

Caption: Workflow for biochemical and cell-based efficacy testing of Cdc7 inhibitors.

Conclusion

This compound, as a potent inhibitor of Cdc7 kinase, represents a valuable tool for research and a promising lead for the development of novel anti-cancer therapeutics. By disrupting the initiation of DNA replication, Cdc7 inhibitors exploit a key vulnerability of cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation of Cdc7 inhibitors and their role in modulating cell cycle progression. Further characterization of this compound using these methodologies will be crucial in elucidating its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. benchchem.com [benchchem.com]

- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Kinase Selectivity Profile of Cdc7-IN-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome stability.[1][2] In conjunction with its regulatory subunit, Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex, which is essential for the firing of replication origins during the S phase of the cell cycle.[1][3] Overexpression of Cdc7 has been observed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapeutics.[4][5] Cdc7-IN-5 is a potent inhibitor of Cdc7 kinase, identified from patent WO2019165473A1. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailed experimental methodologies for its characterization, and relevant signaling pathway information.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, predicting potential on-target efficacy and off-target side effects. While specific quantitative kinase selectivity data for this compound is not extensively available in the public domain, this section presents a representative profile based on the analysis of other well-characterized Cdc7 inhibitors. The data is typically generated by screening the compound against a large panel of kinases, such as the KINOMEscan™ platform, and is reported as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Table 1: Representative Kinase Selectivity Profile for a Potent Cdc7 Inhibitor

| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. Cdc7 |

| Cdc7 | <10 | 1 |

| CDK1 | >1000 | >100 |

| CDK2 | >1000 | >100 |

| CDK9 | 500 | 50 |

| AURKA | >10,000 | >1000 |

| AURKB | >10,000 | >1000 |

| PLK1 | >5000 | >500 |

| CHK1 | >2000 | >200 |

| ATR | >10,000 | >1000 |

| ATM | >10,000 | >1000 |

| PIM1 | 800 | 80 |

| GSK3β | >1000 | >100 |

Note: The data presented in this table is representative and intended to illustrate the expected selectivity of a highly potent and selective Cdc7 inhibitor. Actual values for this compound may vary and would need to be determined experimentally.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the characterization of kinase inhibitors. This section details the methodologies for key experiments used to determine the kinase selectivity profile and potency of compounds like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the enzymatic activity of Cdc7 kinase by detecting the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

MCM2 protein or a suitable peptide substrate (e.g., PDKtide)

-

ATP solution

-

This compound (or other test compounds)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white opaque assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the test compound, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.[6]

-

Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP.[6]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[7]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Kinase Selectivity Profiling (KINOMEscan™ Assay)

This competition binding assay is used to determine the binding affinity of a test compound against a large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[9][10]

Procedure Outline:

-

A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized ligand.

-

If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

-

The amount of kinase bound to the solid support is measured via qPCR.

-

The results are reported as the dissociation constant (Kd) or the percent of control, providing a comprehensive selectivity profile.[11]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a thorough understanding of the inhibitor's function.

Cdc7 Signaling Pathway in DNA Replication Initiation

Cdc7, as part of the DDK complex, is a key regulator of the G1/S transition and the initiation of DNA replication.[12] Its primary substrate is the minichromosome maintenance (MCM) 2-7 complex.[13] Phosphorylation of MCM proteins by Cdc7 is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[13]

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor involves a series of experiments, from initial potency determination to comprehensive selectivity profiling and cellular activity assessment.

References

- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 10. chayon.co.kr [chayon.co.kr]

- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 12. benchchem.com [benchchem.com]

- 13. walter.hms.harvard.edu [walter.hms.harvard.edu]

Cdc7-IN-5 patent information and availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdc7-IN-5, also identified as compound I-B in patent WO2019165473A1, is a potent inhibitor of Cell division cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication, making it a compelling target in oncology.[2] This technical guide provides an in-depth overview of this compound, including its patent information, commercial availability, detailed experimental protocols for its characterization, and the broader context of Cdc7 inhibition.

Patent Information and Availability

This compound is disclosed in the international patent application WO2019165473A1. While the patent establishes the novelty and potential utility of a series of compounds including this compound for cancer treatment, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for this compound is not explicitly detailed in the publicly available documents.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C25H23N3O5 |

| Molecular Weight | 445.47 g/mol [3] |

| CAS Number | 1402057-86-6[4] |

This compound is available for research purposes from various chemical suppliers. Researchers should inquire with vendors regarding purity and available formulations.

Quantitative Data: A Comparative Look at Cdc7 Inhibitors

Due to the absence of publicly available IC50 values for this compound, this section provides a summary of the biochemical and cellular potencies of other well-characterized Cdc7 inhibitors to offer a comparative framework for researchers evaluating novel compounds.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| CRT'2199 | Cdc7 | Biochemical | 4 | [2] |

| PHA-767491 | Cdc7/Dbf4 | Biochemical | 10 | [5] |

| XL413 | Cdc7/Dbf4 | Biochemical | 3.4 | [5] |

| TAK-931 | Cdc7/Dbf4 | Biochemical | <1 | [5] |

| EP-05 | Cdc7 | Biochemical | <1 (Kd = 0.11 nM) | [5] |

| PHA-767491 | Multiple Cell Lines | Cell Proliferation | Average 3,170 | [5] |

| XL413 | Colo-205 | Cell Proliferation | 2,700 | [5] |

| EP-05 | Capan-1 | Cell Proliferation | 28 | [5] |

Experimental Protocols

This section details the methodologies for key experiments to characterize the activity of Cdc7 inhibitors like this compound.

In Vitro Cdc7 Kinase Assay (Luminescence-Based)

This assay determines the in vitro potency of a test compound by measuring the amount of ADP produced in a kinase reaction.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

Kinase substrate (e.g., PDKtide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer with a final DMSO concentration not exceeding 1%.

-

Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Master Mix: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate. Add 12.5 µL of this master mix to each well.

-

Enzyme Addition: Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of the diluted Cdc7/Dbf4 enzyme to each well. For the blank control, add 10 µL of kinase assay buffer without the enzyme.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[5]

-

ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.[5]

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[5]

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT-Based)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines, such as HCT116.

Materials:

-

HCT116 human colon carcinoma cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[6]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Cdc7 Signaling Pathway

References

- 1. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. journal.waocp.org [journal.waocp.org]

Comprehensive Review of Cdc7 Inhibitors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication, a fundamental process for cell proliferation.[1] Operating in a complex with its regulatory subunit, Dbf4 (forming the Dbf4-dependent kinase, DDK), Cdc7 is essential for the transition from G1 to S phase of the cell cycle. Its primary function is the phosphorylation of the minichromosome maintenance (MCM) protein complex (MCM2-7), a critical step for the activation of the replicative helicase and the firing of replication origins.[2][3]

Given that uncontrolled proliferation is a hallmark of cancer, and that many cancer cells exhibit a heightened dependency on the DNA replication machinery, Cdc7 has emerged as a compelling therapeutic target in oncology.[1] Inhibition of Cdc7 has been shown to induce S-phase arrest and subsequent apoptosis, particularly in cancer cells, which may have compromised cell cycle checkpoints.[4] In contrast, normal cells with intact checkpoints tend to undergo a reversible cell cycle arrest, suggesting a potential therapeutic window for Cdc7 inhibitors.[5] This technical guide provides an in-depth review of Cdc7 inhibitors, covering their mechanism of action, quantitative data on their potency, detailed experimental protocols for their evaluation, and visualizations of the key pathways and workflows involved in their study.

Mechanism of Action of Cdc7 Inhibitors

Cdc7 inhibitors primarily act as ATP-competitive antagonists, binding to the ATP-binding pocket of the Cdc7 kinase domain and preventing the phosphorylation of its substrates. The central role of Cdc7 is to activate the MCM2-7 helicase, which is loaded onto DNA replication origins in an inactive state during the G1 phase. The DDK complex phosphorylates multiple serine and threonine residues on the N-terminal tails of the Mcm2, Mcm4, and Mcm6 subunits. This phosphorylation event is a prerequisite for the recruitment of other essential replication factors, including Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase. The CMG complex is responsible for unwinding the DNA duplex, allowing for the initiation of DNA synthesis by DNA polymerases.

By blocking the catalytic activity of Cdc7, small molecule inhibitors prevent the phosphorylation of the MCM complex. This, in turn, inhibits the assembly of the active CMG helicase and stalls the initiation of DNA replication. The resulting replication stress can lead to the activation of the DNA damage response (DDR) pathway, involving checkpoint kinases such as ATM and ATR.[6] In cancer cells, which often have defects in their DDR pathways (e.g., p53 mutations), the inability to properly manage this replication stress leads to genomic instability, mitotic catastrophe, and ultimately, p53-independent apoptosis.[5][6]

Quantitative Data on Cdc7 Inhibitors

A number of small molecule Cdc7 inhibitors have been developed and characterized. The following table summarizes the biochemical potency (IC50 or Ki) of several key inhibitors against Cdc7 kinase. It is important to note that IC50 values can vary between different studies depending on the specific assay conditions, such as ATP concentration and the substrate used.

| Inhibitor Name | Chemical Class | IC50 (nM) | Ki (nM) | Notes |

| PHA-767491 | Pyrrolopyridinone | 10 | - | Dual inhibitor of Cdc7 and Cdk9 (IC50 = 34 nM).[7] |

| TAK-931 (Simurosertib) | Pyrazolopyrimidine | <0.3 | - | Highly potent and selective. Has been in clinical trials.[7] |

| XL413 (BMS-863233) | Thienopyrimidine | - | - | One of the first Cdc7 inhibitors to enter clinical trials.[8] |

| NMS-354 | Pyrrolopyridinone | 3 | - | Orally available with broad anti-proliferative activity.[7] |

| (S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridinone | Pyrrolopyridinone | 2 | - | Potent and selective inhibitor from Nerviano Medical Sciences.[7] |

| Pyridothienopyrimidine Compound #5 | Pyridothienopyrimidine | - | 2 | Potent inhibitor with high selectivity.[7] |

| 4-indazolylpyrimidin-2(1H)-one Compound #6 | 4-indazolylpyrimidin-2(1H)-one | 5 | - | Potent inhibitor from Novartis.[7] |

| CRT'2199 | Not Disclosed | 4 | - | Potent, selective, and orally bioavailable. |

| Dequalinium chloride | Quaternary ammonium (B1175870) salt | - | - | Identified as a non-ATP-competitive inhibitor targeting the Cdc7-Dbf4 interaction. |

| Clofoctol | Bacteriostatic agent | - | - | Identified as a non-ATP-competitive inhibitor targeting the Cdc7-Dbf4 interaction.[9] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the efficacy of Cdc7 inhibitors. Below are representative methodologies for key biochemical and cell-based assays.

In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified Cdc7/Dbf4 kinase by quantifying the amount of ADP produced.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex (e.g., from Promega or Carna Biosciences)

-

Kinase substrate (e.g., PDKtide)[10]

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test inhibitor dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

-

Reaction Setup:

-

Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate. Add 12.5 µL of this master mix to each well.

-

Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.

-

-

Initiate Reaction: Add 10 µL of the diluted Cdc7/Dbf4 enzyme to each well to start the reaction. For the "blank" control, add 10 µL of kinase assay buffer without the enzyme.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[10]

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.[10]

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[10]

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (enzyme without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

This assay measures the effect of a Cdc7 inhibitor on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test inhibitor dissolved in DMSO

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader (absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in complete cell culture medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Cdc7 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

Cancer cell line for implantation

-

Sterile PBS and cell culture medium

-

Matrigel (optional)

-

Test inhibitor formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection)

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Preparation: Culture the chosen cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. Co-injection with Matrigel can enhance tumor formation.

-

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

-

Drug Administration:

-

Administer the Cdc7 inhibitor and the vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.

-

-

Efficacy Evaluation:

-

Continue monitoring tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the Cdc7 inhibitor.

Visualizations

Cdc7 Signaling Pathway in DNA Replication Initiation

Caption: The Cdc7 signaling pathway in the initiation of DNA replication and the point of intervention by Cdc7 inhibitors.

Experimental Workflow for Cdc7 Inhibitor Screening and Evaluation

Caption: A typical experimental workflow for the screening and preclinical evaluation of novel Cdc7 inhibitors.

Logical Pathway from Cdc7 Inhibition to Apoptosis in Cancer Cells

Caption: Logical pathway illustrating how Cdc7 inhibition leads to apoptosis, particularly in checkpoint-deficient cancer cells.

References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cdc7 inhibition reveals a p53-dependent replication checkpoint that is defective in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Proposed pathways of cell death induced in cancer cells by inhibition of Cdc7 kinase. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]

- 9. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Cdc7-IN-5

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro evaluation of Cdc7-IN-5, a hypothetical inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The methodologies described are based on established assays for characterizing Cdc7 inhibitors and are intended to guide researchers in determining the biochemical potency and cellular activity of this compound.